Cas no 1909286-89-0 ((1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid)
![(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid structure](https://es.kuujia.com/scimg/cas/1909286-89-0x500.png)
1909286-89-0 structure
Nombre del producto:(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Número CAS:1909286-89-0
MF:C12H19NO4
Megavatios:241.28356385231
CID:4709586
(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
- rac-(1S,4R,7S)-2-(t-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
- (1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
-
- Renchi: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1
- Clave inchi: ICEBNUREWSCJKO-CIUDSAMLSA-N
- Sonrisas: O(C(C)(C)C)C(N1C[C@@H]2CC[C@H]1[C@H]2C(=O)O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 347
- Superficie del Polo topológico: 66.8
Propiedades experimentales
- Color / forma: NA
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 371.0±25.0 °C at 760 mmHg
(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6495490-0.25g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 0.25g |
$1288.0 | 2023-05-25 | ||
Enamine | EN300-6495490-2.5g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 2.5g |
$2745.0 | 2023-05-25 | ||
Enamine | EN300-6495490-1.0g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 1g |
$1400.0 | 2023-05-25 | ||
Enamine | EN300-6495490-0.05g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 0.05g |
$1176.0 | 2023-05-25 | ||
Enamine | EN300-6495490-0.5g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 0.5g |
$1344.0 | 2023-05-25 | ||
Enamine | EN300-6495490-10.0g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 10g |
$6020.0 | 2023-05-25 | ||
Enamine | EN300-6495490-5.0g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 5g |
$4060.0 | 2023-05-25 | ||
Enamine | EN300-6495490-0.1g |
rac-(1R,4S,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
1909286-89-0 | 0.1g |
$1232.0 | 2023-05-25 |
(1S,4R,7S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid Literatura relevante
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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